(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride
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Overview
Description
(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride is a fluorinated heterocyclic compound It is characterized by the presence of two fluorine atoms and a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride involves several steps. One common method includes the stereoselective reduction of a precursor compound, such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, using chiral auxiliaries like naproxen . The reaction conditions typically involve the use of solvents like acetic acid and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various stereoisomers.
Scientific Research Applications
(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: A non-fluorinated analog with similar structural features.
Pyrazolo[3,4-b]pyridines: Compounds with a fused pyrazole and pyridine ring system.
Uniqueness
The presence of fluorine atoms in (4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it distinct from its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H14ClF2N |
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Molecular Weight |
197.65 g/mol |
IUPAC Name |
(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-6-2-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H/t6-,7+;/m0./s1 |
InChI Key |
OBKVFGMRSKMWNE-UOERWJHTSA-N |
Isomeric SMILES |
C1CC([C@H]2[C@@H]1CCNC2)(F)F.Cl |
Canonical SMILES |
C1CC(C2C1CCNC2)(F)F.Cl |
Origin of Product |
United States |
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